molecular formula C8H14O3 B1603319 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester CAS No. 51920-52-6

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester

Cat. No. B1603319
Key on ui cas rn: 51920-52-6
M. Wt: 158.19 g/mol
InChI Key: HVBADOTWUFBZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08628907B2

Procedure details

In 144.2 parts by weight (2 mol equivalent) of ethylvinyl ether, 0.5 parts by weight of phenothiazine were added. Then, 86.1 parts by weight (1 mol equivalent) of methacrylic acid were added dropwise while cooling the reaction system at 10° C. or less, and the mixture was stirred for 4 hours at room temperature (25° C.). After adding 5.0 parts by weight of pyridinium p-toluenesulfonate, the mixture was stirred for 2 hours at room temperature and allowed to stand overnight at room temperature. To the reaction solution, 5 parts by weight of sodium hydrogen carbonate and 5 parts by weight of sodium sulfate were added, and the mixture was stirred for 1 hour at room temperature. After removing insoluble substances by filtering, the resultant solution was concentrated under reduced pressure at 40° C. or lower. The residue, a yellow oily substance, was distilled under reduced pressure, thereby obtaining a colorless oily substance, i.e., 134.0 parts by weight of 1-ethoxyethyl methacrylate (MAEVE) as a fraction having a boiling point (b.p.) of 43 to 45° C. at 7 mmHg.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]=[CH2:5])[CH3:2].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[C:20]([OH:25])(=[O:24])[C:21]([CH3:23])=[CH2:22].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)([O-])O.[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>>[C:20]([O:25][CH:1]([O:3][CH2:4][CH3:5])[CH3:2])(=[O:24])[C:21]([CH3:23])=[CH2:22] |f:3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(C)OC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at room temperature (25° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the reaction system at 10° C. or less
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removing insoluble substances
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
the resultant solution was concentrated under reduced pressure at 40° C.
DISTILLATION
Type
DISTILLATION
Details
The residue, a yellow oily substance, was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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